

# Cyclohexanecarbonyl Chloride: A Comprehensive Technical Guide for Drug Development and Research

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## Compound of Interest

Compound Name: Cyclohexanecarbonyl chloride

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An In-depth Technical Guide on the Core Aliphatic Acyl Chloride Reagent for Researchers, Scientists, and Drug Development Professionals

**Cyclohexanecarbonyl chloride**, an aliphatic acyl chloride, serves as a versatile and reactive intermediate in organic synthesis. Its unique structural features, combining a reactive acyl chloride group with a stable cyclohexane ring, make it a valuable building block for the synthesis of a wide array of molecules, particularly in the fields of medicinal chemistry and drug development. This guide provides a detailed overview of its properties, synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data to support research and development endeavors.

## Physicochemical and Spectroscopic Properties

**Cyclohexanecarbonyl chloride** is a colorless to pale yellow liquid with a pungent odor.<sup>[1]</sup> It is soluble in common organic solvents but reacts vigorously with water and other nucleophiles.<sup>[2]</sup> Key physical and spectroscopic data are summarized in the tables below for easy reference.

Table 1: Physical Properties of **Cyclohexanecarbonyl Chloride**

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>11</sub> ClO	[3]
Molecular Weight	146.61 g/mol	[3]
Boiling Point	184 °C (lit.)	[4]
Density	1.096 g/mL at 25 °C (lit.)	[4]
Refractive Index	n <sub>20</sub> /D 1.469 (lit.)	[4]
Flash Point	66 °C (150.8 °F)	[4]

Table 2: Spectroscopic Data for **Cyclohexanecarbonyl Chloride**

Spectroscopy	Data	Reference(s)
<sup>1</sup> H NMR	δ (ppm): 2.74 (m, 1H), 2.09 (m, 2H), 1.80 (m, 2H), 1.66 (m, 1H), 1.31-1.26 (m, 5H)	[3]
<sup>13</sup> C NMR	δ (ppm): 176.5, 53.5, 29.5, 25.5, 25.0	[5]
IR Spectroscopy	Strong C=O stretch ~1780-1800 cm <sup>-1</sup>	[6]
Mass Spectrometry	Molecular Ion (M <sup>+</sup> ): m/z 146/148 (low abundance); Base Peak: m/z 83; Other Key Fragments: m/z 111, 55, 41	[2]

## Synthesis of Cyclohexanecarbonyl Chloride

The most common and efficient method for the synthesis of **cyclohexanecarbonyl chloride** is the reaction of cyclohexanecarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride.[1][7]

## Experimental Protocol: Synthesis from Cyclohexanecarboxylic Acid and Thionyl Chloride

This protocol describes a general laboratory-scale synthesis of **cyclohexanecarbonyl chloride**.

### Materials:

- Cyclohexanecarboxylic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- Anhydrous benzene or other inert solvent (e.g., dichloromethane)
- n-Dodecane (as an internal standard for GC analysis, optional)
- Methanol
- Triethylamine

### Equipment:

- Round-bottom flask
- Condenser
- Dean-Stark trap (if residual water needs to be removed)
- Heating mantle
- Magnetic stirrer
- Gas chromatograph (for reaction monitoring and yield determination)

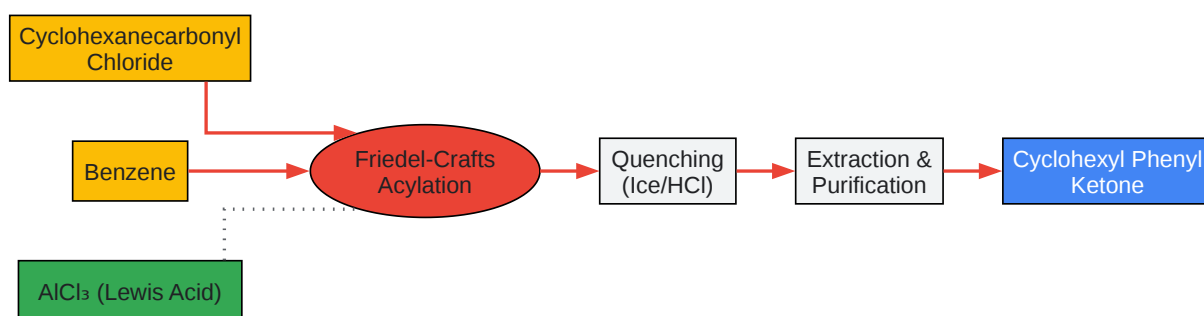
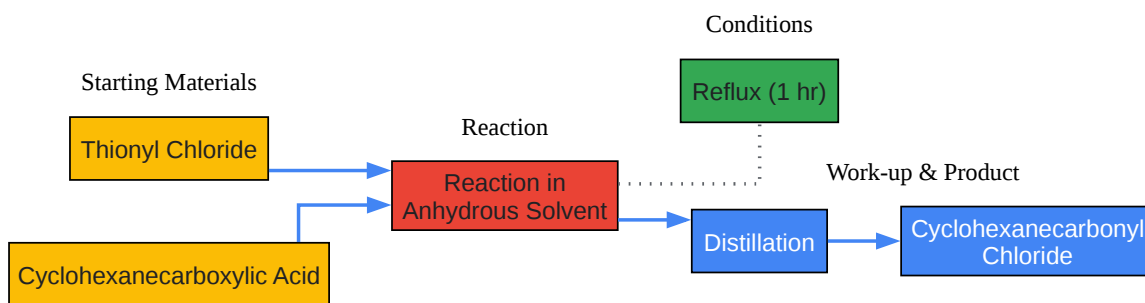
### Procedure:

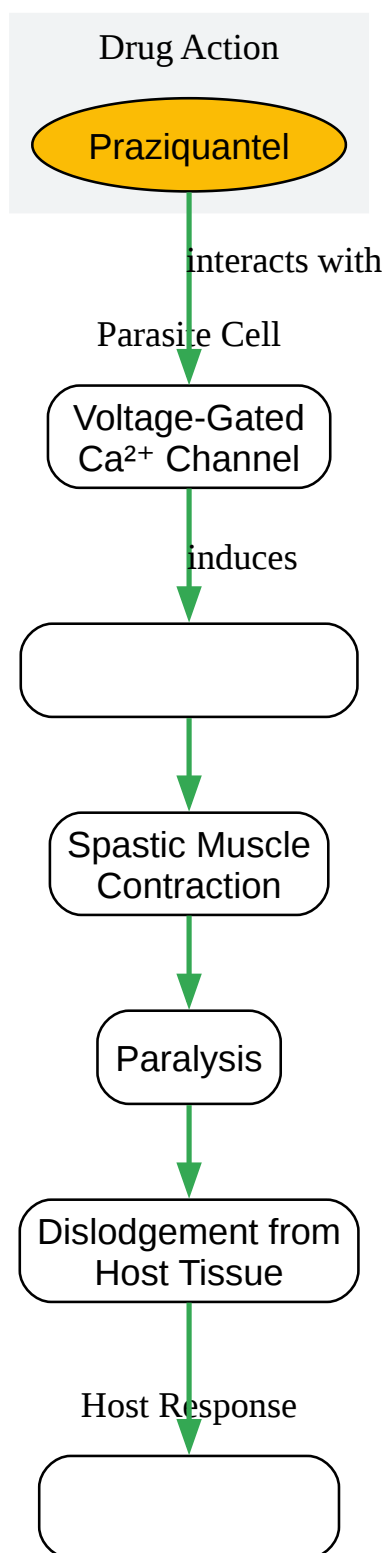
- To a solution of cyclohexanecarboxylic acid (e.g., 6.95 g, 0.054 mol) in anhydrous benzene (90 mL) in a reactor equipped with a condenser, add a suitable internal standard like n-

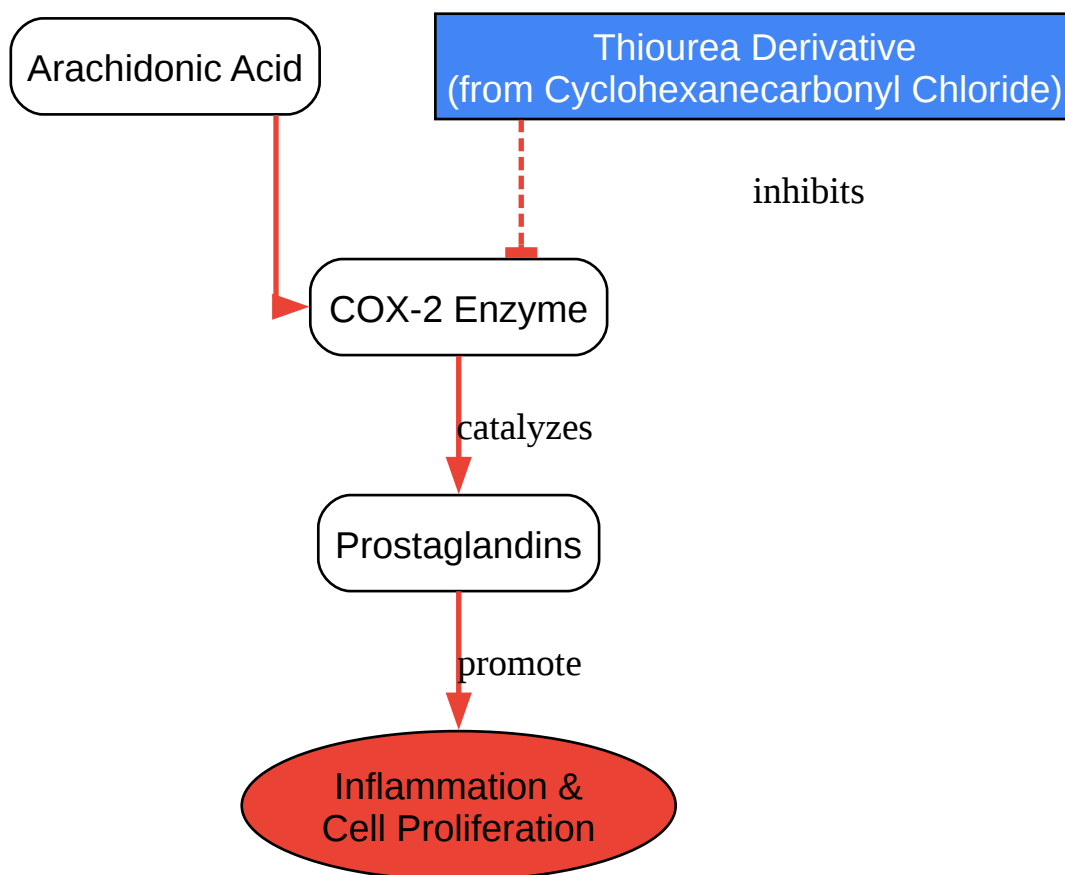
dodecane (1.0 g).[8]

- To ensure anhydrous conditions, a portion of the benzene (approx. 25 mL) can be removed by distillation.[8]
- Cool the reaction mixture to room temperature and add thionyl chloride (e.g., 6.0 mL, 0.082 mol) dropwise.[8]
- Heat the reaction mixture to reflux for 1 hour.[8] The reaction progress can be monitored by the cessation of gas evolution ( $\text{SO}_2$  and  $\text{HCl}$ ).
- After the reaction is complete, the excess thionyl chloride and solvent can be removed by distillation.
- To confirm the formation of the product, a small aliquot of the reaction mixture can be reacted with methanol in the presence of a small amount of triethylamine. The resulting methyl cyclohexanecarboxylate can be analyzed by gas chromatography (GC).[8]

Expected Yield: This method typically results in a high conversion rate and selectivity, often exceeding 99%.[8][9]







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